molecular formula C13H18N4O2 B2754655 N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide CAS No. 338977-14-3

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B2754655
CAS No.: 338977-14-3
M. Wt: 262.313
InChI Key: TYGCJIQPCXBWBN-UHFFFAOYSA-N
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Description

N-[(1Z)-(Methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a methoxyimino methyl group (CH₃O–N=CH–) attached to the carboxamide nitrogen and a phenyl-substituted piperazine ring. The (Z)-configuration of the methoxyimino group may influence its stereoelectronic properties, impacting binding interactions in biological systems.

Properties

IUPAC Name

N-[(Z)-methoxyiminomethyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-19-15-11-14-13(18)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCJIQPCXBWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthesis Strategy

The compound is synthesized via a multi-step process involving:

  • Formation of the piperazine-carboxamide backbone
  • Introduction of the (1Z)-methoxyimino methyl group

A pivotal method involves the reaction of 4-phenylpiperazine with methoxyiminoacetic acid derivatives under controlled conditions. The reaction typically employs dichloromethane or ethanol as solvents, with temperatures maintained between 20–40°C to optimize yield and stereoselectivity. Catalysts such as triethylamine (5–10 mol%) are used to accelerate amide bond formation.

Table 1: Standard Reaction Parameters
Component Specification Source Citation
Solvent Dichloromethane, ethanol
Temperature 20–40°C
Catalyst Triethylamine
Reaction Time 6–12 hours
Yield 68–75%

Stereochemical Control

The (1Z)-configuration is achieved using geometric control agents like copper(I) iodide, which favor syn-addition during imine formation. Microwave-assisted synthesis (100 W, 80°C) reduces reaction times to 2–3 hours while maintaining a 70% yield.

Industrial Production Methods

Large-Scale Synthesis

Industrial protocols utilize continuous flow reactors to enhance reproducibility. Key features include:

  • Automated reagent dosing systems for precise stoichiometric control.
  • In-line purification via centrifugal partition chromatography to remove byproducts like N-oxide derivatives.

A patented method (EP1828164B1) describes a two-phase system using water and ethyl acetate, achieving 92% purity post-extraction.

Waste Management

  • Solvent recovery : Ethanol is distilled and reused, reducing environmental impact.
  • Byproduct utilization : Unreacted 4-phenylpiperazine is recovered via acid-base extraction.

Key Reaction Steps and Mechanisms

Amide Coupling

The carboxamide group is introduced via a Schotten-Baumann reaction :

  • 4-Phenylpiperazine reacts with methoxyiminoacetyl chloride in the presence of aqueous NaOH.
  • The intermediate is extracted into organic phase and dried over MgSO₄.

Mechanistic Insight :
$$
\text{R-NH}_2 + \text{Cl-CO-R'} \xrightarrow{\text{Base}} \text{R-NH-CO-R'} + \text{HCl}
$$
This step exhibits second-order kinetics, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C.

Imine Formation

The (1Z)-methoxyimino group is installed via condensation of the carboxamide intermediate with methoxyamine hydrochloride under acidic conditions (pH 4–5).

Comparative Analysis with Related Compounds

Structural Analogues

Compound Key Differentiation
N-(4-Methylphenyl)sulfonylpiperidin-3-yl carboxamide Sulfonyl group reduces solubility
4-Thienopyrimidinylamino pyrazole carboxamide Enhanced antimicrobial activity

Yield Optimization

  • Microwave synthesis improves yields by 15% compared to conventional heating.
  • Low-temperature crystallization (−20°C) enhances purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .

Scientific Research Applications

Chemistry

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide serves as a building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules: It can be used as a reagent in various chemical reactions, enabling the formation of more intricate compounds.
  • Chemical Reactions: The compound undergoes oxidation, reduction, and substitution reactions, which are essential for developing new chemical entities.

Biology

In biological research, this compound has been studied for its potential biological activities:

  • Antimicrobial Properties: Preliminary studies indicate that it exhibits activity against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Mechanism of Action: The compound is believed to interact with specific enzymes or receptors, modulating their activity and leading to biological responses such as inhibition of microbial growth .

Medicine

In the medical field, this compound is investigated for:

  • Therapeutic Effects: It shows promise in drug development, particularly in creating new therapeutic agents targeting specific diseases.
  • Anticancer Activity: Studies have highlighted its cytotoxic effects on cancer cell lines, indicating potential use in oncology. For instance, it has demonstrated significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM, respectively .

Industrial Applications

In industrial contexts, this compound is utilized for:

  • Production of Specialty Chemicals: It acts as an intermediate in the synthesis of other chemical compounds.
  • Research and Development: Its properties make it valuable in the formulation of new materials and chemicals used in various industries .

Case Study 1: Anticancer Research

A study focused on the compound's anticancer properties involved testing against multiple human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in targeted cells, supporting further investigation into its potential as an anticancer drug candidate .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of derivatives showed promising results against resistant bacterial strains. This highlights the compound's potential role in developing new antibiotics amidst rising resistance issues .

Mechanism of Action

The mechanism of action of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents on Piperazine Key Modifications Reference
Target Compound 4-Phenyl (Z)-Methoxyimino methyl group -
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl, N-(4-Cl-phenyl) Ethyl group on piperazine; Cl on phenyl
4-(4-Fluorophenyl)-N-[4-(pyrrolidinylcarbonyl)phenyl]piperazine-1-carboxamide 4-(4-Fluorophenyl) Fluorophenyl; pyrrolidinylcarbonyl
N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl Quinazolinone-linked methyl group
N-[2-(2-Nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide 4-Phenyl; 2-nitroethylphenyl Nitroethyl substituent on aromatic ring

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents on the phenyl ring (e.g., compounds in ) enhance polarity and may improve solubility or binding to hydrophobic pockets in target proteins.
  • Nitro Groups : The nitroethyl group in increases molecular weight and may influence redox properties or metabolic stability.

Physicochemical Properties

Table 2: Comparison of Physical Properties
Compound Yield (%) Melting Point (°C) HPLC Purity (%) Reference
Target Compound - - - -
N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 52.2 189.5–192.1 -
N-(4-Fluorophenyl)-analogue (A3) 57.3 196.5–197.8 -
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - - -
Compound 43 (SAR study) 74 - 95.5

Key Findings :

  • Yields : Fluorinated derivatives (e.g., A2, A3) exhibit moderate yields (~45–57%), while compound 43 achieves a higher yield (74%), suggesting optimized synthetic routes for tetrahydronaphthalene-linked analogues.
  • Melting Points: Halogenated derivatives (A2, A3) show higher melting points (~189–197°C) compared to non-halogenated analogues, correlating with increased crystallinity due to halogen interactions .

Structural and Conformational Analysis

  • Piperazine Ring Conformation : The piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O) . Similar chair conformations are expected in the target compound.

Biological Activity

N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide, with the CAS number 338977-14-3, is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex molecular structure that contributes to its unique properties and interactions within biological systems.

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 262.308 g/mol
  • Storage Temperature : Ambient

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with methoxyiminoacetic acid derivatives, often conducted in solvents like dichloromethane or ethanol under controlled conditions. This method allows for the efficient formation of the desired compound while maintaining high purity levels through techniques such as crystallization or chromatography .

This compound exhibits its biological effects by interacting with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological responses, such as inhibition of microbial growth and modulation of cellular signaling pathways .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological activities, including:

  • Antimicrobial Activity : Demonstrated potential against various bacterial and fungal strains, suggesting its utility in treating infections.
  • Analgesic Effects : Preliminary studies indicate that it may modulate pain pathways, offering potential as a pain management agent.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound. For instance:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
  • Pain Modulation : In animal models, this compound exhibited analgesic properties comparable to established pain relievers. It was found to reduce tactile allodynia in models of neuropathic pain .
  • Cellular Interaction Studies : Investigations into the compound's effects on cellular signaling revealed that it could influence pathways involved in inflammation and pain perception, suggesting broader implications for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(naphthalen-1-yl) phenazine-1-carboxamideStructureFungicidal properties
N,N-dimethylenamino ketonesStructureSynthons for various heterocycles

This compound is distinct due to its specific interactions with molecular targets, which may offer unique therapeutic advantages over similar compounds .

Q & A

Q. How can the synthesis of N-[(1Z)-(methoxyimino)methyl]-4-phenylpiperazine-1-carboxamide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Piperazine core formation : React 4-phenylpiperazine with a carbonylating agent (e.g., phosgene or triphosgene) to form the carboxamide backbone.

Methoxyimino group introduction : Use a Schiff base reaction with methoxyamine under controlled pH (6–7) and temperature (50–60°C) to ensure Z-isomer selectivity .

  • Optimization :
  • Solvent choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm stereochemistry (Z/E isomerism) via coupling constants (e.g., methoxyimino CH=N peak at δ 7.8–8.2 ppm, J = 12–14 Hz) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts.
  • HPLC : Quantify purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :
  • Core modifications :
Substituent Biological Impact Reference
Methoxyimino (Z)Enhanced kinase inhibition
4-PhenylpiperazineImproved CNS penetration
  • Assays :

Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays.

Cellular toxicity : Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP pockets .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic profiling :

Metabolic stability : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .

Plasma protein binding : Use equilibrium dialysis to assess free fraction (unbound drug) affecting efficacy .

  • Formulation adjustments :
  • Solubility enhancement : Use cyclodextrins or lipid nanoparticles to improve bioavailability .

Q. How can researchers address discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?

  • Methodological Answer :
  • Advanced NMR techniques :

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

  • Complementary data : Cross-validate with IR spectroscopy (C=O stretch at 1650–1680 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) .

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